

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene CAS number

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Compound of Interest

Compound Name: 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene

Cat. No.: B1526647

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An In-depth Technical Guide to **2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene**

Introduction

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern—featuring a reactive bromine atom, an electron-donating methoxy group, and an electron-withdrawing trifluoromethoxy group—provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic placement of these functional groups allows for selective transformations, making it an invaluable intermediate for creating novel therapeutic agents and advanced materials.^{[1][2]} The trifluoromethoxy group, in particular, is of high interest in medicinal chemistry for its ability to enhance metabolic stability, improve bioavailability, and modulate the pharmacokinetic profiles of drug candidates.^[3]

PART 1: Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. The key identifiers and properties of

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene are summarized below.

Identifier	Value	Source(s)
CAS Number	1049730-91-7	[4][5]
Molecular Formula	C ₈ H ₆ BrF ₃ O ₂	[5]
Molecular Weight	271.033 g/mol	[5]
IUPAC Name	2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene	[4]
InChI Key	MWWJZKUPSAEIOT-UHFFFAOYSA-N	[5]
Appearance	Liquid	[5]
Purity	Typically ≥98%	[5]

PART 2: Synthesis, Reactivity, and Mechanistic Insights

The synthetic utility and chemical behavior of **2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene** are dictated by the interplay of its three key functional groups.

Plausible Synthetic Pathway: Electrophilic Bromination

A logical and common strategy for synthesizing substituted bromoarenes is through electrophilic aromatic substitution. The synthesis of the target compound would likely proceed via the selective bromination of a suitable precursor, 3-methoxy-1-(trifluoromethoxy)benzene.

Causality of Experimental Design: The regiochemical outcome of the bromination is controlled by the directing effects of the existing substituents.

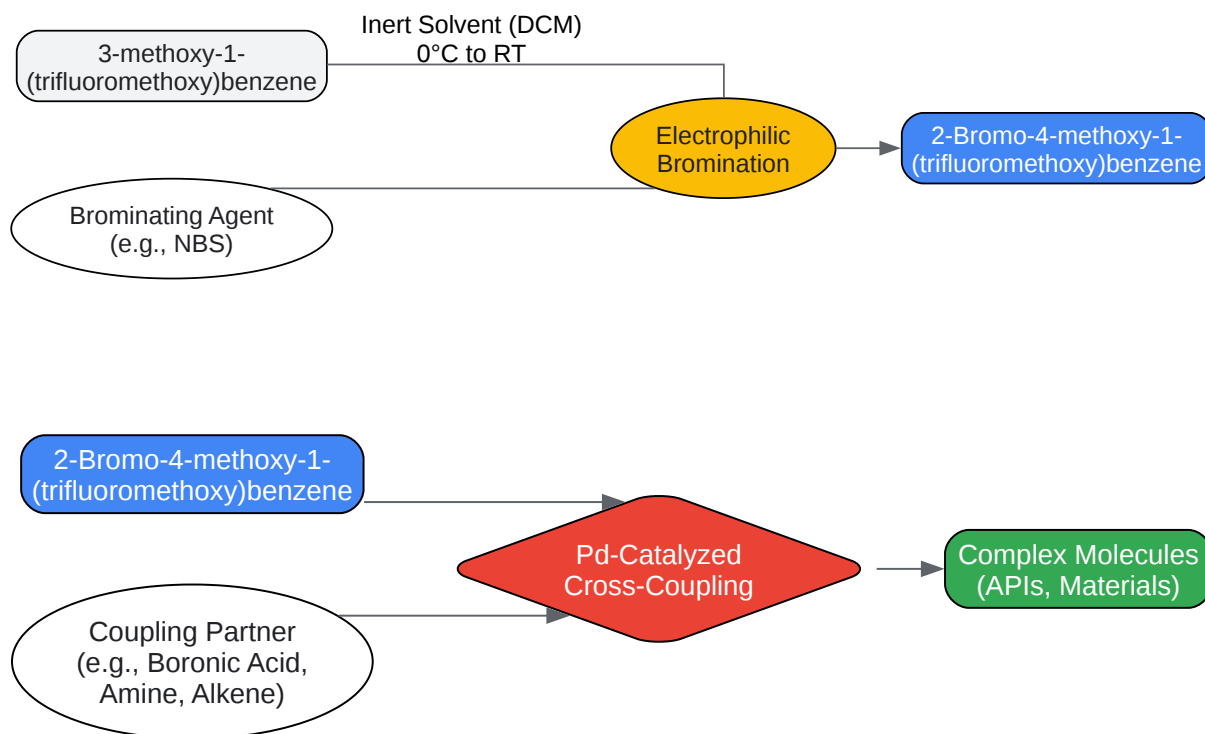
- Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group.
- Trifluoromethoxy Group (-OCF₃): A moderately deactivating, meta-directing group.

Both groups direct the incoming electrophile (Br^+) to the same positions (C2 and C6 relative to the $-\text{OCF}_3$ group). Due to steric hindrance from the adjacent $-\text{OCF}_3$ group, bromination is heavily favored at the C2 position, leading to the desired product with high selectivity.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative procedure based on established methods for brominating substituted phenols and benzenes.^[6]

- **Dissolution:** Dissolve 1.0 equivalent of the precursor, 3-methoxy-1-(trifluoromethoxy)benzene, in a suitable inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.
- **Reagent Addition:** Slowly add 1.05 equivalents of a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of elemental bromine (Br_2), dropwise over 15-30 minutes. The use of NBS is often preferred as it is a solid and easier to handle than liquid bromine.
- **Reaction:** Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Quenching:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product via column chromatography on silica gel to yield the pure **2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene**.



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